O-Amino-glycerol
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Overview
Description
3-Aminooxypropane-1,2-diol;hydrochloride is a chemical compound with the molecular formula C3H10ClNO3 and a molecular weight of 143.57 g/mol. It is known for its unique structure, which includes an aminooxy group attached to a propane-1,2-diol backbone. This compound is often used in various scientific research applications due to its reactivity and versatility.
Biochemical Analysis
Biochemical Properties
It is known that glycerol and its derivatives play a significant role in various biochemical reactions .
Cellular Effects
Glycerol and its derivatives have been shown to have significant effects on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Glycerol and its derivatives have been shown to have changes in their effects over time, including information on the product’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
O-Amino-glycerol is likely involved in metabolic pathways related to glycerol and its derivatives . These pathways may involve various enzymes or cofactors, and could also include effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminooxypropane-1,2-diol;hydrochloride typically involves the reaction of propane-1,2-diol with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of 3-Aminooxypropane-1,2-diol;hydrochloride may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Aminooxypropane-1,2-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine group.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while substitution reactions can produce a variety of substituted aminooxypropane derivatives .
Scientific Research Applications
3-Aminooxypropane-1,2-diol;hydrochloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Aminooxypropane-1,2-diol;hydrochloride involves its interaction with various molecular targets. The aminooxy group can form covalent bonds with carbonyl groups, leading to the inhibition of enzyme activity or the modification of biomolecules. This reactivity is exploited in biochemical assays and drug development to study enzyme mechanisms and develop new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine Hydrochloride: Shares the aminooxy functional group but lacks the propane-1,2-diol backbone.
Aminooxyacetic Acid: Contains an aminooxy group attached to an acetic acid moiety.
Aminooxyethanol: Features an aminooxy group attached to an ethanol backbone.
Uniqueness
3-Aminooxypropane-1,2-diol;hydrochloride is unique due to its specific structure, which combines the reactivity of the aminooxy group with the versatility of the propane-1,2-diol backbone. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
3-aminooxypropane-1,2-diol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3.ClH/c4-7-2-3(6)1-5;/h3,5-6H,1-2,4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQVDZQYGJFDHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CON)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67435-00-1 |
Source
|
Record name | 3-(aminooxy)propane-1,2-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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